5-Bromo-1,1,1-triethoxypentane
Description
5-Bromo-1,1,1-triethoxypentane (hypothetical structure: C11H23BrO3) is a brominated alkane derivative featuring three ethoxy groups (-OCH2CH3) at the first carbon and a bromine atom at the fifth carbon. This article compares this compound with structurally related brominated compounds, leveraging available data from diverse sources.
Properties
CAS No. |
85691-40-3 |
|---|---|
Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
5-bromo-1,1,1-triethoxypentane |
InChI |
InChI=1S/C11H23BrO3/c1-4-13-11(14-5-2,15-6-3)9-7-8-10-12/h4-10H2,1-3H3 |
InChI Key |
GGRXQWCZMXNXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCBr)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 5-Bromo-1,1,1-triethoxypentane and related brominated compounds:
*Hypothetical structure inferred from nomenclature.
Reactivity and Chemical Behavior
This compound :
The triethoxy groups at C1 create significant steric hindrance, likely reducing the reactivity of the C5 bromine in nucleophilic substitution (SN2) reactions compared to less hindered analogs like 1-Bromopentane . Ether groups may stabilize carbocation intermediates in SN1 reactions, though steric effects could dominate.1-Bromopentane :
As a primary alkyl bromide, it undergoes SN2 reactions efficiently due to minimal steric hindrance. Its volatility (boiling point ~129°C) and low polarity make it a common solvent or intermediate in alkylation reactions.5-Bromo-1-pentene :
The presence of a double bond (C1–C2) enables addition reactions (e.g., hydrobromination), while the C5 bromine participates in substitution or elimination. Its reactivity is distinct from saturated analogs like this compound.5-Bromo-1-pentanamine :
The amine group (-NH2) at C1 introduces polarity and nucleophilic character, enabling reactions such as Gabriel synthesis. The bromine at C5 may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
Physical Properties and Solubility
*Estimated values based on molecular weight and functional groups where direct data are unavailable.
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